chemical and physical properties of methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
chemical and physical properties of methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The isoindolinone scaffold is a well-established pharmacophore present in a variety of biologically active molecules. This document collates available data on its structure, properties, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development. While experimental data for this specific molecule is limited, this guide synthesizes information from related compounds and predictive models to offer a thorough profile.
Introduction
Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate (CAS No. 1198391-70-6) belongs to the isoindolinone class of bicyclic compounds, which are structurally related to phthalimides.[1] The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] This guide aims to provide a detailed understanding of the chemical and physical characteristics of this specific methyl ester derivative, its synthesis, and its potential as a building block in the development of novel therapeutics.
Chemical and Physical Properties
A summary of the known and predicted properties of methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is presented below.
| Property | Value | Source |
| CAS Number | 1198391-70-6 | [2] |
| Molecular Formula | C10H9NO3 | [3] |
| Molecular Weight | 191.19 g/mol | [3] |
| Monoisotopic Mass | 191.05824 Da | [3] |
| Predicted XlogP | 0.9 | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Structural Elucidation
The structure of methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate combines a bicyclic isoindolinone core with a methyl ester functional group at the 1-position.
Caption: Chemical structure of methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate.
Spectroscopic Data (Predicted and Inferred)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, typically in the range of 7.0-8.0 ppm. The proton at the chiral center (C1) would likely appear as a singlet or a doublet depending on the coupling with the adjacent NH proton. The NH proton itself would likely be a broad singlet. The methyl ester protons would give a sharp singlet around 3.7-3.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the lactam at approximately 165-175 ppm and the ester carbonyl carbon around 170-175 ppm. The aromatic carbons will resonate in the 120-140 ppm region. The methyl carbon of the ester group will appear upfield, typically around 50-55 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the ester, likely in the region of 1650-1750 cm⁻¹. An N-H stretching band would be expected around 3200-3400 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula C10H9NO3. Predicted collision cross-section data for various adducts are available.[3] For example, the predicted m/z for the [M+H]⁺ ion is 192.06552.[3]
Synthesis and Reactivity
A definitive, published synthesis for methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is not currently available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related isoindolinone structures. One common approach involves the cyclization of an appropriate precursor.
A potential synthetic pathway could start from 2-carboxybenzaldehyde.
Caption: Proposed synthetic workflow for methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate.
A related compound, 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride, has been synthesized, providing a potential starting point for obtaining the target molecule through subsequent oxidation or modification.[4]
The reactivity of the isoindolinone core is of significant interest. The lactam nitrogen can be alkylated or arylated, and the aromatic ring can undergo electrophilic substitution reactions. The ester group offers a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
Applications in Drug Development
The isoindolinone scaffold is a key component in a number of approved drugs and clinical candidates. Derivatives of this heterocyclic system have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
-
Anti-inflammatory Activity: Some isoindolinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.
-
Cholinesterase Inhibition: The phthalimide scaffold, closely related to the isoindolinone core, has been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the potential treatment of Alzheimer's disease.
-
GABA-A Receptor Modulation: Certain isoindolinone derivatives have been identified as positive allosteric modulators of GABA-A receptors, suggesting potential applications in the treatment of epilepsy and other neurological disorders.[3]
The presence of both a hydrogen bond donor (NH) and acceptor (C=O), along with a chiral center and a modifiable ester group, makes methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate an attractive starting point for the design of new bioactive molecules.
Caption: Logical relationship in a drug development workflow starting from the core molecule.
Safety and Handling
Based on available data for the compound and related isoindolinones, methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is classified as a substance that can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) via respiratory tract irritation.[2]
Recommended safety precautions include:
-
Handling in a well-ventilated area, preferably in a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water and seek medical advice.
Conclusion
Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a heterocyclic compound with significant potential in the field of medicinal chemistry. While a complete experimental profile of this molecule is not yet publicly available, this guide provides a comprehensive summary of its known and predicted properties based on current data and analogy to related structures. The isoindolinone scaffold is a proven pharmacophore, and this particular derivative offers multiple points for chemical modification, making it a valuable building block for the synthesis of new bioactive compounds. Further research to fully characterize this molecule and explore its biological activities is warranted.
References
-
methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate — Chemical Substance Information. Available at: [Link]
-
Methyl 3-oxo-2,3-dihydro-1h-isoindole-1-carboxylate (C10H9NO3) - PubChemLite. Available at: [Link]
-
Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Available at: [Link]
-
Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]
-
The chemistry of isoindole natural products - Beilstein Journals. Available at: [Link]
Figure 1. Chemical structures of Lenalidomide and Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate.
